N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide
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Overview
Description
N-(4-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C20H22ClN5O3S and its molecular weight is 447.94. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Receptor Binding
One area of research focuses on the molecular interaction of similar compounds with specific receptors, providing insights into the design of receptor antagonists. For example, studies on the antagonist interaction with the CB1 cannabinoid receptor highlight the importance of conformational analysis and the development of pharmacophore models, which could be relevant for understanding the activity of similar complex molecules (Shim et al., 2002).
Synthesis and Antimicrobial Activity
Research on the synthesis of new compounds and their antimicrobial activity is another significant application. For instance, the development of pyridine derivatives and their evaluation against various strains of bacteria and fungi showcases the potential for discovering new antimicrobial agents. This research path could provide a framework for the synthesis and biological screening of compounds with similar chemical structures (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory and Analgesic Agents
Additionally, the synthesis of novel compounds derived from natural products and their evaluation as anti-inflammatory and analgesic agents indicate a promising application for similar chemical entities. This includes the exploration of their cyclooxygenase inhibition properties and their effects on analgesic and anti-inflammatory activities, which could guide the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antipsychotic Agents
Investigations into heterocyclic carboxamides as potential antipsychotic agents reveal the importance of structural modifications for enhancing therapeutic efficacy and reducing side effects. Such studies can inform the design and synthesis of new compounds with optimized properties for psychiatric disorders treatment (Norman et al., 1996).
Anticancer Agents
Finally, the design, synthesis, and biological evaluation of new compounds as anticancer agents represent a critical area of application. Research demonstrating the cytotoxicity of certain compounds against cancer cell lines, along with their selectivity and mechanism of action, underscores the potential for similar molecules to contribute to cancer therapy (El-Masry et al., 2022).
Mechanism of Action
Thiazole Ring
The thiazole ring is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxopyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c21-13-2-1-3-15(10-13)25-6-8-26(9-7-25)18(28)11-14-12-30-20(22-14)24-19(29)16-4-5-17(27)23-16/h1-3,10,12,16H,4-9,11H2,(H,23,27)(H,22,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELLSUCIUNZIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.